molecular formula C7H9ClN2O2 B1613434 Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride CAS No. 40483-63-4

Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride

Cat. No. B1613434
CAS RN: 40483-63-4
M. Wt: 188.61 g/mol
InChI Key: CTRHUONLKBGSKR-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride is a solid compound with a color that ranges from colorless to light yellow . Its chemical formula is C10H8O4 .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .


Physical And Chemical Properties Analysis

Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride is a solid compound . Its chemical formula is C10H8O4, and it has a molecular weight of 192.17 grams per mole .

Scientific Research Applications

Structural Elucidation and Analysis

Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride has been used in the synthesis of novel pyrazole derivatives. These compounds are characterized by spectral analysis and single crystal X-ray diffraction studies. The crystal structure is stabilized by inter and intra-molecular hydrogen bonds, and Hirshfeld surface analysis is employed to analyze intermolecular interactions in the solid state of the crystal (Naveen et al., 2018).

Antimicrobial and Anti-proliferative Applications

The compound has been used in the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives, which exhibit notable in vitro antimicrobial activity. These derivatives also show significant antifungal and antibacterial activities (Umesha & Basavaraju, 2014). Additionally, it is involved in the development of derivatives for potent anti-HIV agents. Modification of certain groups in these derivatives has resulted in improved anti-HIV activity (Mizuhara et al., 2012).

Cancer Research

Compounds synthesized using benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride have been evaluated for their anti-proliferative activities against various human cancer cell lines. Some compounds have shown promising results, suggesting potential pharmaceutical applications in cancer treatment (Wu et al., 2017).

Detection of Carcinogenic Elements

Derivatives of benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride have been used for the significant detection of carcinogenic heavy metal ions like lead (Pb2+), employing electrochemical approaches (Rahman et al., 2020).

Safety and Hazards

While specific safety and hazard information for benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Future research could focus on further exploring the utility of benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride and related compounds in various applications, such as in the field of anticancer drug development . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-9-5-1-2-6-7(3-5)11-4-10-6;/h1-3,9H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHUONLKBGSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624459
Record name (2H-1,3-Benzodioxol-5-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-ylhydrazine hydrochloride

CAS RN

78865-48-2, 40483-63-4
Record name Hydrazine, 1,3-benzodioxol-5-yl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78865-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1,3-benzodioxol-5-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40483-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H-1,3-Benzodioxol-5-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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